molecular formula C12H15N3OS B11770651 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11770651
M. Wt: 249.33 g/mol
InChI Key: QSLOOMLUUMTMFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-butyl-5-mercapto-4H-1,2,4-triazole-3-thiol with phenol derivatives under alkaline conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit the activity of metalloproteins. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol include:

The uniqueness of this compound lies in its combination of a butyl chain, a phenol group, and a triazole ring, which imparts specific chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

4-butyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3OS/c1-2-3-8-15-11(13-14-12(15)17)9-4-6-10(16)7-5-9/h4-7,16H,2-3,8H2,1H3,(H,14,17)

InChI Key

QSLOOMLUUMTMFV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC=C(C=C2)O

Origin of Product

United States

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